molecular formula C21H32N6 B5673705 5,7-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4-amine

5,7-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5673705
M. Wt: 368.5 g/mol
InChI Key: FACGQYDYKITBET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin derivatives involves cyclization reactions and the use of specific catalysts or reagents. For example, compounds with similar structures have been synthesized through reactions involving substituted cyanopyridine derivatives under reflux conditions, highlighting methods that could potentially apply to our compound of interest (Maheswaran et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin derivatives is characterized by specific crystal and hydrogen bonding patterns. For instance, studies have revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidin derivatives includes the formation of novel cyclized products through reactions with specific reagents, demonstrating potential for creating a variety of compounds with unique biological activities (Asghari et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and handling of these compounds. Detailed studies on similar compounds provide insights into how molecular modifications can influence these physical characteristics (Murugavel et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are essential for understanding the compound's behavior in various environments. Research has shown that pyrido[2,3-d]pyrimidin derivatives exhibit a range of activities, influenced by their molecular structure (Bruni et al., 1994).

properties

IUPAC Name

5,7-dimethyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6/c1-16-13-17(2)25-20-18(16)19(23-15-24-20)22-14-21(7-5-4-6-8-21)27-11-9-26(3)10-12-27/h13,15H,4-12,14H2,1-3H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGQYDYKITBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NC=N2)NCC3(CCCCC3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-N-{[1-(4-methylpiperazin-1-YL)cyclohexyl]methyl}pyrido[2,3-D]pyrimidin-4-amine

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